Dihydro vs. Tetrahydro Core: Alkaline Phosphatase Inhibitory Potency in Head-to-Head Comparison
In a direct head-to-head comparison catalogued in the BRENDA enzyme database, the dihydroimidazo[2,1-b]thiazole core (the free base scaffold of BSF433220D) inhibited alkaline phosphatase (EC 3.1.3.1) to 11% residual activity at 0.4 mM, whereas the fully saturated tetrahydro analog permitted 19% residual activity under identical conditions [1]. This represents a 1.7-fold greater inhibition by the dihydro compound compared to its tetrahydro counterpart. The dihydro core's Ki value is reported as 0.085, indicating measurable binding affinity to the target enzyme [2].
| Evidence Dimension | Alkaline phosphatase residual enzyme activity at fixed inhibitor concentration |
|---|---|
| Target Compound Data | 11% remaining activity at 0.4 mM; Ki = 0.085 (dihydro free base core of BSF433220D) |
| Comparator Or Baseline | 6-(1-benzothiophen-3-yl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole: 19% remaining activity at 0.4 mM |
| Quantified Difference | 1.7-fold greater inhibition (11% vs. 19% residual activity); Δ = 8 percentage points |
| Conditions | Alkaline phosphatase (EC 3.1.3.1) enzyme inhibition assay; inhibitor concentration 0.4 mM; BRENDA-curated data |
Why This Matters
Procurement of the incorrect oxidation state (tetrahydro instead of dihydro) would result in measurably weaker enzyme inhibition, compromising assay sensitivity and reproducibility in alkaline phosphatase-targeted studies.
- [1] BRENDA Enzyme Database. Inhibitor search for EC 3.1.3.1: direct comparison of 6-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (11% residual activity) vs. 6-(1-benzothiophen-3-yl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (19% residual activity), both at 0.4 mM. View Source
- [2] BRENDA Enzyme Database. Ligand: 6-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (BRENDA Ligand ID: 79021). Ki Value: 0.085. View Source
